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Compound of Interest

Compound Name: Schisantherin C

Cat. No.: B3394064 Get Quote

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of

Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera.[1][2] These plants have a

long history of use in traditional medicine, particularly in Asia, for treating a wide array of

ailments, including liver disease, coughs, and metabolic disorders.[3][4] Schisantherin C, as

one of the key active constituents, has garnered significant scientific interest for its diverse and

potent pharmacological activities. This document provides a comprehensive technical overview

of the pharmacological properties of Schisantherin C, focusing on its mechanisms of action,

summarizing quantitative data, detailing experimental protocols, and visualizing key cellular

pathways.

Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is

essential for research and development.
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Property Value Source

Molecular Formula C₂₂H₂₄O₆ PubChem CID 443027[5]

Molecular Weight 384.4 g/mol PubChem CID 443027[5]

CAS Number 61301-33-5 PubChem CID 443027[5]

IUPAC Name

(12R,13S)-3,22-dimethoxy-

12,13-dimethyl-5,7,18,20-

tetraoxapentacyclo[13.7.0.0²,¹⁰

.0⁴,⁸.0¹⁷,²¹]docosa-

1(22),2,4(8),9,15,17(21)-

hexaene

PubChem CID 443027[5]

Synonyms Wuweizisu C, Schizandrin C PubChem CID 443027,[6]

Pharmacological Activities and Mechanisms of
Action
Schisantherin C exhibits a broad spectrum of pharmacological effects, mediated through its

interaction with multiple cellular signaling pathways.

Cardiovascular Protective Effects
Schisantherin C has demonstrated significant potential in the treatment of atherosclerosis.[7]

Its primary mechanism in this context involves the modulation of autophagy in vascular

endothelial cells.

Mechanism: Studies have shown that Schisantherin C interferes with the PI3K/AKT/mTOR

signaling pathway.[7] The PI3K/Akt pathway is a major negative regulator of autophagy,

acting upstream of mTOR. By inhibiting the phosphorylation of PI3K, Akt, and mTOR

proteins in a dose-dependent manner, Schisantherin C effectively promotes autophagy.[7]

This enhanced autophagy helps clear oxidized lipids and reduces inflammatory responses,

thereby protecting against the pathogenesis of atherosclerosis.[7]

Experimental Evidence: In a model using oxidized low-density lipoprotein (ox-LDL)-induced

Human Umbilical Vein Endothelial Cells (HUVECs), Schisantherin C treatment led to a
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significant increase in the expression of autophagy markers like Beclin1, ATG5, and the LC3

II/LC3 I ratio, while downregulating the p62 protein.[7]
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Caption: Schisantherin C inhibits the PI3K/AKT/mTOR pathway to promote autophagy.

Antioxidant Activity
Oxidative stress is a key factor in numerous diseases. Schisantherin C demonstrates potent

antioxidant properties, primarily by activating the Nrf2 signaling pathway.
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Mechanism: Schisantherin C targets Keap1, a negative regulator of Nrf2.[8] By binding to

Keap1, it disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and

activate the Antioxidant Response Element (ARE). This leads to the upregulation of various

antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1), mitigating

oxidative damage.[8][9]

Experimental Evidence: In angiotensin II (Ang II)-challenged vascular endothelium,

Schisantherin C treatment was shown to prevent oxidative stress and improve aortic

relaxation in mice.[8] While many studies focus on the similar compound Schisantherin A,

the shared dibenzocyclooctadiene structure suggests a comparable mechanism for

Schisantherin C in activating the Nrf2/Keap1 pathway.[9]
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Caption: Schisantherin C targets Keap1 to activate the Nrf2 antioxidant pathway.
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Anti-Hepatitis B Virus (HBV) Activity
Schisantherin C has been identified as an inhibitor of the Hepatitis B virus.

Mechanism: The precise mechanism is still under investigation, but it has been shown to

inhibit the secretion of key viral antigens.

Experimental Evidence: In cell-based assays, Schisantherin C demonstrated potent activity

against HBV. At a concentration of 50 μg/mL, it inhibited the secretion of Hepatitis B surface

antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) by 59.7% and 34.7%, respectively.[10]

Antidiabetic Properties
Lignans from Schisandra chinensis, including Schisantherin C, show promise in managing

type 2 diabetes.

Mechanism: Schisantherin C has been found to enhance insulin secretion from pancreatic

β-cells in response to high glucose levels.[3] It also facilitates the uptake of glucose into

skeletal muscle cells, contributing to improved glycemic control.[3]

Experimental Evidence: Studies on rat INS-1 pancreatic β-cells showed that Schisantherin
C increased insulin secretion without causing toxicity.[3] Its effects were noted to be superior

to those of gliclazide, a standard drug for type 2 diabetes management.[3]

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Schisantherin C's

bioactivities.

Table 1: In Vitro Pharmacological Activities of Schisantherin C
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Activity Model System Concentration Effect Citation

Anti-HBV HepG2.2.15 cells 50 μg/mL

59.7% inhibition

of HBsAg

secretion

[10]

Anti-HBV HepG2.2.15 cells 50 μg/mL

34.7% inhibition

of HBeAg

secretion

[10]

Antidiabetic

Rat INS-1

Pancreatic β-

cells

Not specified

Enhanced insulin

secretion in

response to high

glucose

[3]

Atheroprotective
ox-LDL-induced

HUVECs

Medium/High

Dose

Significantly

increased

Beclin1, ATG5,

LC3-II/I;

downregulated

p62

[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Culture and Model Induction (Atherosclerosis)
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in DMEM medium

supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a 5% CO₂ incubator.

Model Induction: To mimic atherosclerotic conditions, HUVECs are treated with oxidized low-

density lipoprotein (ox-LDL) at a specified concentration (e.g., 50-100 µg/mL) for 24-48

hours.

Treatment: Following model induction, cells are treated with varying concentrations of

Schisantherin C (e.g., low, medium, high doses) for a designated period before analysis.[7]
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Western Blot Analysis
Purpose: To quantify the expression levels of specific proteins in signaling pathways (e.g.,

PI3K, p-AKT, p-mTOR, Beclin1, LC3).

Protocol:

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase

inhibitors. Protein concentration is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% sodium

dodecyl-sulfate polyacrylamide gel.

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for

1 hour, followed by overnight incubation at 4°C with primary antibodies against target

proteins (e.g., anti-PI3K, anti-LC3).

Secondary Antibody & Detection: The membrane is washed and incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.[7]
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Caption: Experimental workflow for Western Blot analysis in atherosclerosis studies.
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Anti-HBV Activity Assay
Cell Line: The HepG2.2.15 cell line, which stably expresses and replicates HBV, is used.

Protocol:

Cells are seeded in 96-well plates and cultured until confluent.

The culture medium is replaced with fresh medium containing various concentrations of

Schisantherin C.

After a set incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

The concentrations of HBsAg and HBeAg in the supernatant are quantified using

commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to

the manufacturer's instructions.

Inhibition rates are calculated by comparing the antigen levels in treated groups to an

untreated virus control group.[10]

Pharmacokinetics and Toxicology
Like many lignans, Schisantherin C has poor water solubility, which can affect its oral

bioavailability.[3] It likely undergoes extensive first-pass metabolism in the liver and intestines.

[3][11] This is a critical consideration for drug development, and formulation strategies such as

nanocrystals or liposomes may be required to enhance its systemic exposure.[12]

Regarding toxicology, Schisantherin C is classified under GHS (Globally Harmonized System)

with the following hazard statements:

H302: Harmful if swallowed.[5]

H410: Very toxic to aquatic life with long-lasting effects.[5]

Conclusion and Future Prospects
Schisantherin C is a promising natural compound with a compelling profile of pharmacological

activities, including cardiovascular protection, antioxidant, antiviral, and antidiabetic effects. Its
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mechanisms of action are multifaceted, involving the modulation of key signaling pathways like

PI3K/AKT/mTOR and Nrf2/Keap1.

While the preclinical evidence is strong, several areas require further investigation. Future

research should focus on:

Comprehensive Pharmacokinetic Profiling: Detailed in vivo studies are needed to understand

its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioavailability Enhancement: Development of novel drug delivery systems to overcome its

poor solubility and improve therapeutic efficacy.

In-depth Mechanistic Studies: Further elucidation of its molecular targets and signaling

interactions.

Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate its therapeutic

potential and safety in humans.

The continued exploration of Schisantherin C holds significant promise for the development of

novel therapeutics for a range of complex diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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